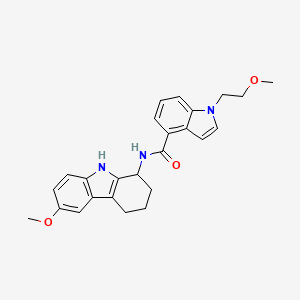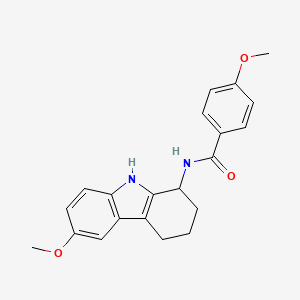![molecular formula C15H11N3S B12158682 2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole](/img/structure/B12158682.png)
2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole: is a heterocyclic compound that combines the structural features of both imidazo[1,2-a]pyridine and benzothiazole. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole typically involves the condensation of 2-aminopyridine with benzothiazole derivatives. One common method includes the use of a multicomponent reaction where 2-aminopyridine, benzothiazole, and an aldehyde are reacted together under acidic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole ring are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology: In biological research, it is explored for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Medicinal chemists investigate this compound for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, it is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.
Benzothiazole derivatives: Widely studied for their anti-cancer and anti-microbial activities.
Uniqueness: 2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole is unique due to its combined structural features, which allow it to exhibit a broader range of biological activities compared to its individual components. This dual functionality makes it a versatile compound in both medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C15H11N3S |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H11N3S/c1-2-6-13-12(5-1)17-15(19-13)9-11-10-18-8-4-3-7-14(18)16-11/h1-8,10H,9H2 |
InChI Key |
NWDYVQNGZHLJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B12158607.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12158630.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12158641.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158649.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12158656.png)

![Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12158670.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12158680.png)
![7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one](/img/structure/B12158681.png)
![2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12158687.png)
![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12158697.png)

![4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12158709.png)
